2-(5-Formyl-2-pyridyl)acetonitrile 2-(5-Formyl-2-pyridyl)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC19779845
InChI: InChI=1S/C8H6N2O/c9-4-3-8-2-1-7(6-11)5-10-8/h1-2,5-6H,3H2
SMILES:
Molecular Formula: C8H6N2O
Molecular Weight: 146.15 g/mol

2-(5-Formyl-2-pyridyl)acetonitrile

CAS No.:

Cat. No.: VC19779845

Molecular Formula: C8H6N2O

Molecular Weight: 146.15 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Formyl-2-pyridyl)acetonitrile -

Specification

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
IUPAC Name 2-(5-formylpyridin-2-yl)acetonitrile
Standard InChI InChI=1S/C8H6N2O/c9-4-3-8-2-1-7(6-11)5-10-8/h1-2,5-6H,3H2
Standard InChI Key CNWCMPQWWWAJRW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC=C1C=O)CC#N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine ring with a formyl (–CHO) group at the 5-position and an acetonitrile (–CH2_2CN) group at the 2-position. The IUPAC name is 2-(5-formylpyridin-2-yl)acetonitrile, and its SMILES notation is \text{C1=CC(=NC=C1C=O)CC#N} . The pyridine ring provides aromatic stability, while the electron-withdrawing formyl and cyano groups enhance electrophilicity at specific positions, enabling diverse chemical transformations.

Synthesis and Manufacturing

Industrial Synthesis Routes

The synthesis of 2-(5-formyl-2-pyridyl)acetonitrile typically involves functionalization of pyridine derivatives. A common method, as described in patent CN102838531A , involves cyanoethylation of 5-formyl-2-pyridinemethanol with acrylonitrile under basic conditions:

5-Formyl-2-pyridinemethanol+CH2=CHCNBase2-(5-Formyl-2-pyridyl)acetonitrile\text{5-Formyl-2-pyridinemethanol} + \text{CH}_2=\text{CHCN} \xrightarrow{\text{Base}} \text{2-(5-Formyl-2-pyridyl)acetonitrile}

Alternative approaches include:

  • Formylation of 2-pyridylacetonitrile using Vilsmeier-Haack reagent.

  • Cross-coupling reactions catalyzed by palladium, enabling modular synthesis of substituted pyridylacetonitriles .

Optimization Challenges

Key challenges in synthesis include minimizing byproducts such as 5-formylpyridine and ensuring regioselectivity. The patent highlights that reaction temperature (80–100°C) and base selection (e.g., K2_2CO3_3) critically influence yield, with optimal conditions achieving >75% purity before crystallization .

Applications in Pharmaceutical and Material Science

Pharmaceutical Intermediates

The compound’s formyl and cyano groups serve as handles for further derivatization. Notable applications include:

  • Anticancer Agents: The formyl group participates in Schiff base formation with amines, yielding imine derivatives tested for kinase inhibition.

  • Anti-inflammatory Drugs: Structural analogs, such as 2-(5-chloropyridin-2-yl)acetonitrile derivatives, exhibit FPR2 agonist activity, reducing pro-inflammatory cytokines like TNF-α and IL-1β .

Table 2: Comparative Bioactivity of Pyridylacetonitrile Derivatives

CompoundTargetEC50_{50} (nM)Selectivity
2-(5-Formyl-2-pyridyl)acetonitrileN/AN/AN/A
MR39 (Chloro derivative)FPR2260Low (FPR1)
(S)-11l (Caprolactam deriv)FPR226High

Note: Direct bioactivity data for 2-(5-formyl-2-pyridyl)acetonitrile is limited, but structural analogs demonstrate therapeutic potential.

Functional Materials

In materials science, the compound acts as:

  • Ligand for Metal-Organic Frameworks (MOFs): The pyridine nitrogen coordinates to metal ions (e.g., Cu2+^{2+}, Zn2+^{2+}), forming porous structures for gas storage.

  • Photoresist Component: Its UV stability and reactivity make it suitable for lithography processes in semiconductor manufacturing .

Research Frontiers and Challenges

Metabolic Stability Optimization

Recent studies on related ureidopropanamide derivatives (e.g., MR39) reveal a trade-off between FPR2 agonist potency and metabolic stability . For 2-(5-formyl-2-pyridyl)acetonitrile, introducing bulky substituents (e.g., tetrahydroisoquinoline) may enhance stability without compromising reactivity .

Blood-Brain Barrier Penetration

The compound’s low molecular weight (146.15 g/mol) and moderate logP (~0.8) suggest potential CNS activity. Structural modifications, such as replacing the formyl group with a carbamate, could improve blood-brain barrier permeability .

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